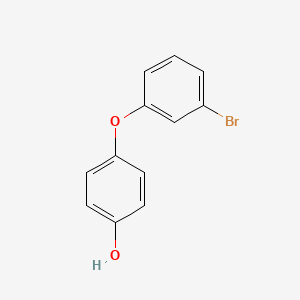

Phenol, 4-(3-bromophenoxy)-

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H9BrO2 |

|---|---|

Molekulargewicht |

265.10 g/mol |

IUPAC-Name |

4-(3-bromophenoxy)phenol |

InChI |

InChI=1S/C12H9BrO2/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8,14H |

InChI-Schlüssel |

XQVUQRPTZAUIOS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Reactivity of Phenol, 4 3 Bromophenoxy

Targeted Synthesis of Phenol (B47542), 4-(3-bromophenoxy)- and Structurally Related Aryloxy Phenols

The synthesis of diaryl ethers, such as Phenol, 4-(3-bromophenoxy)-, is a cornerstone of modern organic chemistry due to the prevalence of the diaryl ether motif in natural products, pharmaceuticals, and polymers. nih.gov Methodologies for constructing the C-O bond between two aromatic rings have evolved significantly, moving from harsh classical conditions to milder, more versatile catalytic systems.

Ullmann-Type Coupling Reactions for C-O Bond Formation

The Ullmann condensation, first reported in the early 20th century, is a classic and vital method for the formation of diaryl ethers. wikipedia.orgnih.gov This reaction typically involves the coupling of an aryl halide with a phenol, promoted by a copper catalyst. wikipedia.org Historically, these reactions required stoichiometric amounts of copper and high temperatures (often exceeding 210°C) in polar aprotic solvents. wikipedia.orgrhhz.net However, significant advancements have led to the development of milder, more efficient catalytic versions of the Ullmann-type reaction. acs.org

To synthesize Phenol, 4-(3-bromophenoxy)-, a plausible Ullmann approach would involve the reaction between 1,3-dibromobenzene and hydroquinone, or 3-bromophenol and 4-bromophenol, under copper catalysis. The specific choice of reactants would depend on the desired selectivity and the reactivity of the starting materials.

Modern Ullmann-type reactions employ a catalytic amount of a copper source, often in conjunction with a ligand to facilitate the reaction. The choice of catalyst, base, and ligand is crucial for the success of the coupling.

Copper Iodide (CuI): Copper(I) salts, particularly CuI, are frequently used as the catalyst precursor. The catalytic cycle is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. mdpi.com

Potassium Carbonate (K2CO3): An inexpensive and moderately strong base like potassium carbonate (K2CO3) is commonly used to deprotonate the phenol, forming the reactive phenoxide nucleophile. arkat-usa.orgnih.gov Other bases such as cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are also effective and sometimes offer advantages in terms of yield and reaction mildness. rhhz.netmdpi.com

L-Proline: The introduction of ligands has been a major breakthrough, allowing for lower reaction temperatures and broader substrate scope. nih.gov Amino acids, particularly L-proline, have emerged as highly effective and inexpensive ligands for copper-catalyzed C-O bond formation. nih.govresearchgate.net L-proline is thought to chelate to the copper(I) ion, increasing its solubility and reactivity, thereby facilitating the catalytic cycle under milder conditions. researchgate.net This ligand-assisted protocol has enabled the coupling of various aryl halides at temperatures as low as 40-90°C. nih.gov Other ligand systems, such as N,N-dimethylglycine, salicylaldimines, and various bidentate compounds, have also been developed to promote these reactions. rhhz.netnih.govacs.org

Optimizing reaction conditions is key to achieving high yields in Ullmann-type couplings. Several factors, including solvent, temperature, base, and the nature of the reactants, must be considered.

Solvent: The choice of solvent can significantly impact the reaction's efficiency. While traditional Ullmann reactions used high-boiling polar solvents like DMF or nitrobenzene, modern catalytic systems can operate in a wider range of solvents, including dioxane, toluene, and DMSO. rhhz.netarkat-usa.org The optimal solvent often depends on the specific catalyst and ligand system being used. For instance, dioxane has been found to be highly effective in certain copper-catalyzed couplings. rhhz.net

Temperature: Ligand-assisted protocols have substantially lowered the required reaction temperatures. While classical conditions required temperatures of 120-220°C, many modern procedures proceed efficiently at temperatures between 80°C and 110°C. rhhz.net Further optimization can sometimes lower this even more.

Substrate Electronics: The electronic properties of the aryl halide and the phenol influence reactivity. Generally, aryl halides with electron-withdrawing groups are more reactive, while phenols with electron-donating groups tend to give higher yields. nih.govarkat-usa.org Conversely, phenols bearing electron-withdrawing groups can be less reactive. nih.gov

Reactant Ratios and Catalyst Loading: Typically, a slight excess of the phenol component is used. Catalyst loading is also a critical parameter to optimize, with modern systems often requiring only 0.5-10 mol% of the copper catalyst. organic-chemistry.orgresearchgate.net

Below is a table representing a typical optimization study for an Ullmann-type diaryl ether synthesis, showcasing the effect of different parameters on the reaction yield.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K2CO3 | DMF | 150 | 45 |

| 2 | CuI (5) | L-Proline (10 mol%) | K2CO3 | DMSO | 90 | 85 |

| 3 | CuI (5) | L-Proline (10 mol%) | Cs2CO3 | DMSO | 90 | 92 |

| 4 | Cu2O (5) | L-Proline (10 mol%) | K3PO4 | Dioxane | 101 | 91 |

| 5 | CuI (1) | N,N-dimethylglycine (20 mol%) | K3PO4 | Dioxane | 90 | 88 |

Alternative Etherification Strategies for Phenolic Compounds

While the Ullmann reaction is a powerful tool, other methods have been developed for the synthesis of diaryl ethers, each with its own advantages and limitations.

Nucleophilic aromatic substitution (SNAr) can be an effective method for forming diaryl ethers, provided the aryl halide is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at the ortho or para positions. arkat-usa.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this strategy to be applicable to a molecule like Phenol, 4-(3-bromophenoxy)-, one of the aromatic rings would need to be sufficiently electron-deficient to be susceptible to nucleophilic attack by a phenoxide. For instance, reacting a phenoxide with an aryl fluoride or chloride that has a nitro group in the para position can lead to the corresponding diaryl ether. arkat-usa.org However, this requirement for specific activating groups limits the general applicability of the SNAr approach for many diaryl ether targets. arkat-usa.orgacs.org

Beyond copper, other transition metals, most notably palladium, have been extensively developed for C-O cross-coupling reactions. The Buchwald-Hartwig amination chemistry was successfully extended to form C-O bonds, providing a powerful alternative for diaryl ether synthesis. rsc.orgrsc.org

These palladium-catalyzed reactions often utilize bulky, electron-rich phosphine ligands. rsc.org They are known for their high functional group tolerance and can couple a wide variety of aryl halides (including chlorides) and phenols. rsc.orgrsc.org Like the modern Ullmann reaction, the mechanism is thought to involve oxidative addition of the aryl halide to a low-valent palladium complex, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the catalyst. acs.org While highly effective, the higher cost of palladium and the sensitivity of some catalysts can be drawbacks compared to copper-based systems. rhhz.net More recently, nickel-catalyzed cross-coupling reactions have also emerged as a promising method for forming C-O bonds. nih.govacs.org

Mechanistic Investigations of Phenol, 4-(3-bromophenoxy)- Formation and Related Reactions

The formation of the diaryl ether linkage in Phenol, 4-(3-bromophenoxy)- is typically achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The underlying mechanisms of these transformations are complex and have been the subject of extensive investigation.

Electron Transfer Processes and Phenoxyl Radical Intermediates

The formation of diaryl ethers can, under certain conditions, involve radical pathways. Phenols are susceptible to one-electron oxidation to form phenoxyl radicals. researchgate.netnih.gov These electron transfer processes are central to the antioxidant activity of many phenols and are also implicated in biosynthetic pathways for complex natural products. nih.govfrontiersin.org

In the context of diaryl ether synthesis, phenoxyl radicals can act as key intermediates. researchgate.net The process begins with the oxidation of a phenol, which involves the transfer of an electron and a proton, a process often described as a proton-coupled electron transfer (PCET). nih.govresearchgate.net The resulting phenoxyl radical is a resonance-stabilized species, with the unpaired electron delocalized over the aromatic ring. nih.gov The coupling of two such radicals, or the reaction of a phenoxyl radical with another aromatic species, can lead to the formation of C-C or C-O bonds. While C-C coupling is common, C-O coupling to form diaryl ethers is also a known termination pathway for phenoxyl radicals. researchgate.net These radical coupling reactions are often catalyzed by enzymes like laccases or peroxidases in nature, or by chemical oxidants in the laboratory. frontiersin.org

Key characteristics of phenoxyl radical involvement:

Initiation: One-electron oxidation of the phenol.

Intermediate: Resonance-stabilized phenoxyl radical. nih.gov

Propagation/Termination: Radical-radical coupling or reaction with other species to form diaryl ethers or other polyphenolic structures. researchgate.net

The generation of a phenoxyl radical from the phenol precursor, followed by its coupling with a 3-bromophenyl radical or related species, represents a possible, though less common, synthetic route to Phenol, 4-(3-bromophenoxy)- compared to ionic pathways.

Role of Hydrogen Bonding and Transition State Stabilization in Phenol Reactivity

Hydrogen bonding plays a critical role in modulating the reactivity of phenols. scirp.org The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor. This interaction with solvent molecules, reagents, or catalysts can significantly influence the nucleophilicity of the phenolic oxygen and the stability of reaction intermediates and transition states. chemrxiv.orgresearchgate.net

In synthetic routes to Phenol, 4-(3-bromophenoxy)-, such as the Ullmann condensation or other nucleophilic aromatic substitution (SNAr) reactions, the first step is often the deprotonation of the phenol to form a more nucleophilic phenoxide. The acidity of the phenol, and thus the ease of this deprotonation, is influenced by hydrogen bonding interactions. docbrown.info

Furthermore, hydrogen bonding can stabilize the transition state of the C-O bond-forming step. In SNAr reactions, the addition of the phenoxide to the aryl halide creates a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com Solvent molecules or additives capable of hydrogen bonding can stabilize this charge-delocalized intermediate, thereby lowering the activation energy of the reaction. scirp.org Quantum mechanical studies have shown that intermolecular hydrogen bonds between phenols and other polar molecules can significantly alter molecular properties and chemical reactivity. scirp.org

Regioselectivity and Stereochemical Control in Aryl Ether Synthesis

The synthesis of a specifically substituted diaryl ether like Phenol, 4-(3-bromophenoxy)- requires precise control over regioselectivity. The choice of synthetic methodology is crucial for ensuring the correct connectivity between the two aromatic rings. Common methods for diaryl ether synthesis include the Ullmann condensation, Buchwald-Hartwig amination-type C-O coupling, and nucleophilic aromatic substitution (SNAr). organic-chemistry.orgrsc.orgorganic-chemistry.org

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol with an aryl halide. To synthesize the target molecule, this would typically involve reacting hydroquinone (or a protected version) with 1-bromo-3-iodobenzene or 1,3-dibromobenzene, or reacting 4-halophenol with 3-bromo-1-halobenzene in the presence of a copper catalyst and a base. The regioselectivity is dictated by the starting materials.

Palladium-Catalyzed C-O Cross-Coupling: Modern variations of the Buchwald-Hartwig reaction provide a milder and more general route to diaryl ethers. acs.orgacs.org The reaction of 4-halophenol with 3-bromophenylboronic acid (a Suzuki-type coupling) or the direct coupling of a phenol with an aryl bromide can be employed. The regioselectivity is highly controlled by the specific reactants used.

Nucleophilic Aromatic Substitution (SNAr): This pathway requires an electron-deficient aromatic ring. For the synthesis of Phenol, 4-(3-bromophenoxy)-, this would necessitate reacting a phenoxide with a 3-bromophenyl ring that is activated by strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. chemistrysteps.comnih.govsemanticscholar.org The regiochemistry is determined by the position of the leaving group on the activated aryl halide.

While stereochemical control is not a factor in the synthesis of the achiral Phenol, 4-(3-bromophenoxy)-, the principles of regiocontrol are paramount. The development of atroposelective synthesis methods for axially chiral diaryl ethers highlights the high level of control that can be achieved in these coupling reactions. nih.govrsc.org

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Formation

| Methodology | Typical Reactants | Catalyst/Conditions | Regiocontrol |

|---|---|---|---|

| Ullmann Condensation | Phenol + Aryl Halide | Copper salt, High Temperature | Defined by reactants |

| Pd-Catalyzed Coupling | Phenol + Aryl Halide/Triflate | Palladium complex + Ligand, Base | Defined by reactants |

| SNAr Reaction | Phenoxide + Activated Aryl Halide | Base, often no catalyst needed | Defined by leaving group position |

| Benzyne Mechanism | Phenoxide + Aryl Halide | Strong Base (e.g., NaNH₂) | Can lead to mixtures |

Derivatization Strategies and Reactivity of Phenol, 4-(3-bromophenoxy)-

The structure of Phenol, 4-(3-bromophenoxy)- offers two distinct aromatic rings for further chemical modification. The reactivity of each ring is governed by its respective substituents: the activating hydroxyl group on one ring and the deactivating but synthetically versatile bromine atom on the other.

Electrophilic Aromatic Substitution Reactions on the Phenol Moiety

The phenol ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. libretexts.org The -OH group is a powerful ortho, para-director. In Phenol, 4-(3-bromophenoxy)-, the para position is blocked by the ether linkage, meaning that electrophilic substitution will occur exclusively at the two equivalent ortho positions (C2 and C6) relative to the hydroxyl group.

Common electrophilic aromatic substitution reactions applicable to this moiety include:

Halogenation: Reaction with bromine water or chlorine can lead to di-substitution at the ortho positions.

Nitration: Using dilute nitric acid can introduce nitro groups at the ortho positions.

Friedel-Crafts Alkylation/Acylation: These reactions can introduce alkyl or acyl groups, although they can be complicated by the Lewis acid catalyst complexing with the phenolic oxygen.

Sulfonation: Reaction with sulfuric acid can install sulfonic acid groups.

The strong activation by the hydroxyl group often makes it difficult to achieve mono-substitution, and reactions can proceed directly to the 2,6-disubstituted product. libretexts.org

Reactions Involving the Bromophenoxy Moiety (e.g., Metalation, Cross-Coupling of Bromine)

The bromine atom on the second aromatic ring serves as a versatile synthetic handle for a variety of transformations, primarily involving the formation of organometallic intermediates or transition-metal-catalyzed cross-coupling reactions. nih.gov

Metalation: Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures, can convert the aryl bromide into an aryllithium species. nih.gov This powerful nucleophile can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C3' position. Directed ortho-metalation is also a possibility, where a directing group on the ring guides deprotonation to an adjacent position, though in this specific molecule, the bromine itself is the most likely site for metalation via exchange. researchgate.netresearchgate.net

Cross-Coupling Reactions: The C-Br bond is a standard substrate for numerous palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. nih.govacs.org

Table 2: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., Ar'-B(OH)₂) | C-C (Aryl-Aryl') | Pd complex + Base |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd complex + Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd complex + Cu(I) cocatalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd complex + Base |

| Stille Coupling | Organotin reagent (e.g., Ar'-SnBu₃) | C-C (Aryl-Aryl') | Pd complex |

| Hiyama Coupling | Organosilane (e.g., Ar'-Si(OR)₃) | C-C (Aryl-Aryl') | Pd complex + Fluoride source |

These reactions provide a powerful platform for elaborating the structure of Phenol, 4-(3-bromophenoxy)-, transforming it into more complex molecules with potential applications in materials science, medicinal chemistry, and agrochemistry.

Synthesis of Complex Architectures from Phenol, 4-(3-bromophenoxy)- Precursors

Phenol, 4-(3-bromophenoxy)-, by virtue of its distinct functional groups—a nucleophilic hydroxyl group and a reactive aryl bromide—serves as a versatile precursor for the construction of a variety of complex molecular architectures. These functionalities allow for its incorporation into polymeric structures, macrocycles, and dendrimers through a range of synthetic strategies. The strategic placement of the bromo-substituent and the phenoxy linkage offers opportunities for tailoring the properties of the resulting macromolecules.

One of the primary applications of this precursor is in the synthesis of poly(arylene ether)s, a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. researchgate.net The phenolic hydroxyl group of Phenol, 4-(3-bromophenoxy)- can undergo nucleophilic aromatic substitution (SNAr) reactions with activated aryl dihalides. researchgate.net In a typical polycondensation reaction, the precursor is treated with a bis(aryl fluoride) monomer in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). researchgate.netnih.gov The resulting polymer would feature the 4-(3-bromophenoxy)phenyl moiety as a repeating unit.

The presence of the bromo-substituent on the polymer backbone opens avenues for post-polymerization modification. nih.govrsc.orgnih.gov This approach allows for the introduction of various functional groups that might not be compatible with the initial polymerization conditions. nih.govcmu.edu For instance, the bromo-group can be converted to other functionalities through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the grafting of different side chains onto the main polymer, thereby fine-tuning its properties for specific applications.

Beyond linear polymers, Phenol, 4-(3-bromophenoxy)- can be utilized in the synthesis of macrocyclic structures. Macrocycles are of significant interest due to their unique host-guest chemistry and their role in supramolecular chemistry. nih.govchimia.ch The synthesis of macrocycles from diaryl ether precursors can be achieved through intramolecular cyclization reactions. nih.govchimia.ch For example, a bifunctional derivative of Phenol, 4-(3-bromophenoxy)- could be designed to undergo a high-dilution intramolecular SNAr reaction to form a macrocyclic ether. The rigidity of the diaryl ether linkage can influence the conformation and properties of the resulting macrocycle. vt.edu

Furthermore, the structure of Phenol, 4-(3-bromophenoxy)- lends itself to the construction of dendritic polymers, or dendrimers. nih.govyoutube.comhumanjournals.com Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govresearchgate.netiipseries.org A divergent or convergent synthetic approach could be employed. nih.govyoutube.com In a divergent synthesis, a core molecule could be reacted with multiple equivalents of a protected derivative of Phenol, 4-(3-bromophenoxy)-, followed by deprotection and reaction with another building block. Conversely, in a convergent approach, dendritic wedges (dendrons) could be synthesized first and then attached to a central core. youtube.com The bromo-functionality on the periphery of the dendrimer would allow for further functionalization, making these complex architectures suitable for applications in catalysis, drug delivery, and materials science.

The oxidative polymerization of phenolic compounds, catalyzed by enzymes like peroxidase, presents another potential route to complex structures. nih.govkyoto-u.ac.jpnih.govacs.org While typically applied to simpler phenols, this method could potentially be adapted for Phenol, 4-(3-bromophenoxy)-, leading to the formation of polyphenols with a complex, cross-linked structure. The reaction conditions are generally mild and environmentally friendly. nih.gov

Below is a table summarizing potential complex architectures derived from Phenol, 4-(3-bromophenoxy)- and the synthetic methodologies that could be employed.

| Complex Architecture | Synthetic Methodology | Key Reaction Type | Potential Properties/Applications |

|---|---|---|---|

| Poly(arylene ether)s | Nucleophilic Aromatic Substitution Polycondensation | SNAr | High thermal stability, good mechanical properties, engineering thermoplastics. |

| Functionalized Polymers | Post-Polymerization Modification | Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Tunable properties, materials for electronics and sensors. |

| Macrocycles | Intramolecular Cyclization | SNAr | Host-guest chemistry, supramolecular assemblies. |

| Dendrimers | Divergent or Convergent Synthesis | Iterative coupling and activation steps | Drug delivery, catalysis, nanoscale materials. |

| Polyphenols | Enzymatic Oxidative Polymerization | Radical Coupling | Thermosetting resins, coatings. |

Advanced Computational Chemistry Investigations of Phenol, 4 3 Bromophenoxy

Quantum Chemical Calculations for Molecular Structure Elucidation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These methods provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's structure and conformational possibilities.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like Phenol (B47542), 4-(3-bromophenoxy)-, a DFT approach would be used to find the lowest energy conformation, known as the optimized geometry. This process involves selecting an appropriate functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of functional is critical and is often validated against experimental data or higher-level calculations when available. The geometry optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule, thereby predicting the most stable structure.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure Refinement

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for refining electronic structure. The Hartree-Fock (HF) method provides a foundational approximation by considering each electron in the mean field of all others. While HF is a good starting point, it does not account for electron correlation. To improve upon this, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) are often employed. For Phenol, 4-(3-bromophenoxy)-, an MP2 calculation would provide a more accurate description of the electronic structure by including electron correlation effects, which are crucial for a precise understanding of the molecule's properties and reactivity.

Selection and Validation of Basis Sets

The accuracy of any quantum chemical calculation is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. For a molecule containing a bromine atom, it is essential to use basis sets that can adequately describe the larger number of electrons and potential relativistic effects. Pople-style basis sets, such as 6-311++G(d,p), are commonly used and include polarization and diffuse functions to accurately model the electron distribution, particularly for lone pairs and in anionic species. The selection of a basis set would ideally be validated by comparing calculated properties with experimental data or by performing calculations with systematically larger basis sets to ensure convergence of the results.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structures and understand vibrational modes and electronic environments.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations and Potential Energy Distribution (PED) Analysis

Computational methods can simulate the vibrational spectra (Infrared and Raman) of a molecule. Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations yield the harmonic vibrational frequencies, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. For a detailed assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is conducted. PED analysis breaks down each normal mode of vibration into contributions from internal coordinates (e.g., bond stretching, angle bending), allowing for an unambiguous assignment of spectral bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. These calculations are typically performed using DFT, for example with the B3LYP functional. The calculated chemical shifts are then compared to experimental values, often showing a linear correlation. This comparison aids in the assignment of experimental NMR signals and can help to confirm the proposed molecular structure of Phenol, 4-(3-bromophenoxy)-.

UV-Vis Absorption Spectra Prediction and Time-Dependent DFT (TD-DFT) Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for predicting the electronic absorption spectra of molecules. This method allows for the calculation of excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of these absorptions.

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The shapes and energies of the HOMO and LUMO are key determinants of a molecule's ability to act as an electron donor or acceptor. The HOMO, being the outermost orbital containing electrons, is associated with the molecule's capacity to donate electrons in a reaction. Conversely, the LUMO is the lowest energy orbital that can accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For Phenol, 4-(3-bromophenoxy)-, the distribution of the HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenol ring, while the LUMO may be distributed across the brominated phenyl ring. This distribution provides clues about the sites most susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties of Phenol, 4-(3-bromophenoxy)- Note: The following values are illustrative and derived from typical DFT calculations for similar aromatic ether compounds. Actual values would be obtained from specific quantum chemical calculations for this molecule.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded to indicate electron-rich and electron-poor areas. Red or yellow regions signify negative potential (electron-rich), which are prone to electrophilic attack. Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.

In the case of Phenol, 4-(3-bromophenoxy)-, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the ether linkage due to the presence of lone pairs, making these sites attractive to electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as an electrophilic site. The aromatic rings will also display regions of negative potential above and below the plane, characteristic of π-systems.

Charge Distribution Analysis (e.g., Mulliken Charges) and Natural Bonding Orbital (NBO) Analysis

Understanding the distribution of electronic charge within a molecule is crucial for explaining its structure, stability, and reactivity. Mulliken population analysis is one method used to assign partial charges to individual atoms, providing a quantitative picture of charge distribution. These charges help in identifying atoms that are electron-deficient or electron-rich.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in Phenol, 4-(3-bromophenoxy)- Note: These values are representative examples for similar structures and would be specifically determined via calculation.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.65 |

| O (ether) | -0.58 |

| C (attached to OH) | 0.25 |

Theoretical Elucidation of Reaction Mechanisms and Energetics

Calculation of Reaction Gibbs Free Energies and Enthalpies

Computational chemistry can be used to model potential reaction pathways and determine their thermodynamic feasibility. By calculating the Gibbs free energy (ΔG) and enthalpy (ΔH) of reaction, researchers can predict whether a proposed reaction is spontaneous and whether it is exothermic or endothermic.

For a molecule like Phenol, 4-(3-bromophenoxy)-, theoretical calculations can be applied to study various reactions, such as electrophilic substitution on the aromatic rings or reactions involving the hydroxyl group. By computing the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. A negative ΔG indicates a spontaneous reaction under the given conditions, while the ΔH value reveals the heat absorbed or released. These calculations are invaluable for understanding reaction mechanisms at a molecular level and for guiding the design of synthetic routes.

Advanced Analytical Methodologies for the Characterization and Detection of Phenol, 4 3 Bromophenoxy

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of "Phenol, 4-(3-bromophenoxy)-," providing insights from the atomic to the molecular level through the interaction of electromagnetic radiation with the substance.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For "Phenol, 4-(3-bromophenoxy)-," the molecular formula is C₁₂H₉BrO₂. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. The molecular ion peaks ([M]⁺ and [M+2]⁺) would appear at m/z values corresponding to the molecular weights calculated with each bromine isotope.

High-Resolution Mass Spectrometry (HRMS) would allow for the precise mass determination of the molecular ion, enabling the confirmation of the elemental formula C₁₂H₉BrO₂.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide structural information. Key fragmentation pathways for diaryl ethers include the cleavage of the ether bond (C-O bond), which is a characteristic fragmentation for this class of compounds. Other expected fragments would arise from the loss of small molecules or radicals, such as CO and HCO, from the phenolic ring. libretexts.org

Table 2: Expected Mass Spectrometry Data for Phenol (B47542), 4-(3-bromophenoxy)-

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | C₁₂H₉BrO₂ | - |

| Molecular Weight | Calculated for C₁₂H₉⁷⁹BrO₂ | ~263.98 g/mol |

| Molecular Weight | Calculated for C₁₂H₉⁸¹BrO₂ | ~265.98 g/mol |

| Molecular Ion Peaks | Isotopic pattern for [M]⁺ and [M+2]⁺ | m/z ≈ 264 and 266 (approx. 1:1 ratio) |

| Key Fragmentations | Cleavage of the ether linkage, loss of CO, loss of HCO | Structure-dependent fragments |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of "Phenol, 4-(3-bromophenoxy)-" is expected to show several characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the phenolic group would appear around 1150-1200 cm⁻¹. Aromatic C=C stretching vibrations typically result in multiple sharp bands in the 1450-1600 cm⁻¹ region. The presence of the diaryl ether linkage is confirmed by a strong, characteristic C-O-C asymmetric stretching band, usually found between 1200 and 1250 cm⁻¹. The C-Br stretching vibration is expected to produce a signal in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric breathing mode of the benzene (B151609) rings would be a prominent feature. While the O-H stretch is typically weak in Raman, the C-O and C-Br bonds should give rise to identifiable signals.

Table 3: Characteristic Vibrational Frequencies for Phenol, 4-(3-bromophenoxy)-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 (broad) | FT-IR |

| C-H Stretch | Aromatic | 3000 - 3100 | FT-IR, FT-Raman |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | FT-IR, FT-Raman |

| C-O-C Stretch | Diaryl Ether | 1200 - 1250 | FT-IR |

| C-O Stretch | Phenol | 1150 - 1200 | FT-IR |

| C-Br Stretch | Bromo-aromatic | 500 - 650 | FT-IR, FT-Raman |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic compounds. The parent phenol molecule typically exhibits absorption maxima (λ_max) around 270-275 nm. docbrown.info For "Phenol, 4-(3-bromophenoxy)-," the presence of the extended chromophoric system, including two phenyl rings linked by an ether oxygen and substituted with a bromine atom, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted phenol. This technique is also highly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the compound, following the Beer-Lambert law. This allows for the precise determination of the compound's concentration in various solvents.

Table 4: Expected UV-Visible Spectroscopic Data for Phenol, 4-(3-bromophenoxy)-

| Parameter | Description | Expected Value |

|---|---|---|

| λ_max | Wavelength of maximum absorbance | > 275 nm |

| Electronic Transition | Type of electronic transition responsible for absorbance | π → π* |

| Application | Quantitative use | Concentration determination via Beer-Lambert Law |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis for Atomic Coordinates and Bond Parameters

Should suitable single crystals of "Phenol, 4-(3-bromophenoxy)-" be grown, single-crystal X-ray diffraction analysis would provide a wealth of structural information. This technique can precisely determine the atomic coordinates, bond lengths, bond angles, and torsion angles within the molecule. It would confirm the connectivity of the atoms, the planarity of the aromatic rings, and the geometry of the diaryl ether linkage. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and other potential non-covalent interactions, which govern the solid-state architecture. Based on available literature, no public crystal structure data for "Phenol, 4-(3-bromophenoxy)-" has been reported.

Table 5: Potential Data from Single-Crystal X-ray Diffraction of Phenol, 4-(3-bromophenoxy)-

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the basic repeating unit |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Geometric parameters of the molecular structure |

| Torsion Angles | Conformational details of the molecule |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking, etc. |

Analysis of Crystal Packing, Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure and macroscopic properties of Phenol, 4-(3-bromophenoxy)- are dictated by its crystal packing, which is governed by a variety of non-covalent intermolecular interactions. The interplay between these forces, including hydrogen bonds, halogen bonds, and π-π stacking, determines the molecular arrangement in the crystal lattice.

Hydrogen Bonding: The hydroxyl (-OH) group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). In the crystal structure, it is anticipated that strong O-H···O hydrogen bonds would be a dominant feature, linking adjacent molecules of Phenol, 4-(3-bromophenoxy)-. This type of interaction is fundamental to the structure of most phenolic compounds. docbrown.inforesearchgate.net The formation of these bonds can lead to various supramolecular assemblies, such as chains or cyclic motifs.

Halogen Bonding: The bromine atom on the phenoxy ring introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction wherein a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base), such as an oxygen atom from a hydroxyl or ether group of a neighboring molecule. organic-chemistry.org In closely related structures like 4-bromo-3-chlorophenol, halogen atoms have been shown to participate in both type I and type II contacts, which are distinguished by their C-X···X angles. nih.gov For Phenol, 4-(3-bromophenoxy)-, it is plausible that the bromine atom engages in Br···O or Br···π interactions, further stabilizing the crystal packing. nih.govresearchgate.net

| Interaction Type | Key Atoms Involved | Typical Geometry/Characteristics | Potential Role in Crystal Packing |

| Hydrogen Bonding | O-H···O | Highly directional; links hydroxyl groups of adjacent molecules. docbrown.info | Forms primary structural motifs like chains or rings. |

| Halogen Bonding | C-Br···O/N/π | Directional interaction where Br acts as an electrophile. organic-chemistry.orgnih.gov | Acts as "interlayer glue," connecting layers or chains. nih.gov |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Parallel-displaced or T-shaped arrangements. researchgate.netscirp.org | Contributes to the stabilization of layered structures. |

Chromatographic Separation and Detection Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of brominated phenols, providing robust methods for both purity assessment and precise quantification. For Phenol, 4-(3-bromophenoxy)-, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. In this modality, a nonpolar stationary phase is used with a polar mobile phase. The compound is separated from impurities based on its relative hydrophobicity.

The quantitative analysis of bromophenols in various matrices has been successfully demonstrated using HPLC coupled with a Diode-Array Detector (DAD) or UV detector. nih.govresearchgate.netmdpi.comnih.gov By constructing a calibration curve from standards of known concentration, the amount of Phenol, 4-(3-bromophenoxy)- in a sample can be accurately determined. Method validation according to ICH guidelines ensures that the analytical procedure is selective, linear, precise, and accurate for its intended purpose. nih.govnih.gov

The successful separation of Phenol, 4-(3-bromophenoxy)- from potential impurities and related substances by HPLC is critically dependent on the optimization of several chromatographic parameters. phenomenex.com

Stationary Phases: For reversed-phase chromatography of bromophenols, C8 and C18 columns are commonly employed. nih.govresearchgate.net A C8 column (e.g., Phenomenex Luna C8(2)) provides moderate hydrophobicity and is effective for separating various bromophenolic compounds. nih.govresearchgate.net More hydrophobic C18 phases could also be used to enhance retention.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. chromatographyonline.com The ratio of these solvents is adjusted in either an isocratic or gradient elution mode to achieve the desired separation. The addition of a small percentage of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase is common practice to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks. nih.govresearchgate.net

Flow Rate: The flow rate affects both the analysis time and the separation efficiency. phenomenex.com A typical analytical flow rate for a standard 4.6 mm internal diameter column might be around 1.0 mL/min, while smaller bore columns (e.g., 2.0 mm) would use a lower flow rate, such as 0.25 mL/min, to maintain optimal linear velocity. researchgate.netchromatographyonline.com Optimization is necessary to find a balance between resolution and speed. chromatographyonline.com

| Parameter | Common Selection | Rationale/Effect on Separation | Reference Example |

| Stationary Phase | C8 or C18 silica | Reversed-phase separation based on hydrophobicity. | Phenomenex Luna C8(2) used for bromophenol separation. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Controls retention time and selectivity. | Acetonitrile and water, both with 0.05% TFA. nih.gov |

| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities. | Gradient from 2% to 70% acetonitrile over 35 min. researchgate.net |

| Flow Rate | 0.25 - 1.0 mL/min | Affects efficiency and analysis time. | 0.25 mL/min for a 2.0 mm ID column. researchgate.net |

| Detection | UV/DAD (e.g., 210 nm) | Phenolic compounds exhibit strong UV absorbance. | Detection at 210 nm. researchgate.net |

For the analysis of trace amounts of Phenol, 4-(3-bromophenoxy)-, determining the method's limit of detection (LOD) and limit of quantification (LOQ) is essential. The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These values are typically established based on the signal-to-noise ratio (S/N), where an S/N of 3 is common for LOD and 10 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. sepscience.comembrapa.br

Validated HPLC methods for other brominated phenols have demonstrated low detection and quantification limits, suggesting that similar sensitivity would be achievable for Phenol, 4-(3-bromophenoxy)-. For instance, a validated HPLC-DAD method for seven bromophenols reported LOD values ranging from 0.008 to 0.038 µg/mL and LOQ values from 0.024 to 0.116 µg/mL. mdpi.comnih.gov Another study analyzing bromophenols in water samples achieved method detection limits in the low ng/L range using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), which offers higher sensitivity and selectivity. researchgate.net

| Analyte Class | Analytical Method | LOD | LOQ | Reference |

| Bromophenols | HPLC-DAD | 0.008 - 0.038 µg/mL | 0.024 - 0.116 µg/mL | nih.gov, nih.gov |

| Bromophenols | HPLC-MS/MS | 0.1 - 13.9 ng/L | Not Specified | researchgate.net |

| Phenolic Compounds | RP-HPLC-DAD | 0.04 - 0.25 mg/L | 0.06 - 0.25 mg/L | embrapa.br |

Electrochemical Analysis

Direct electrochemical oxidation of phenols can be problematic due to the formation of polymeric films on the electrode surface, which leads to fouling and a loss of signal over time. acs.orgnih.gov To overcome this, indirect electroanalytical protocols have been developed. These methods offer a robust alternative for the detection of phenolic compounds like Phenol, 4-(3-bromophenoxy)-. rsc.orgirispublishers.com

A well-established indirect method involves the use of 4-aminoantipyrine (B1666024) as a mediator. rsc.orgsemanticscholar.org The protocol is based on an electrochemically adapted optical method and proceeds in two steps:

The target phenol is first oxidized electrochemically at the working electrode to a phenoxy radical. rsc.org

This radical then chemically reacts with 4-aminoantipyrine in the solution to form a quinoneimine dye. This dye is an electrochemically active product. researchgate.net

The resulting dye can be detected electrochemically, providing an indirect analytical signal that is proportional to the concentration of the initial phenol. rsc.org This approach successfully avoids electrode fouling and allows for the sensitive determination of various phenols in aqueous samples. rsc.orgsemanticscholar.org The optimal pH for this reaction is typically around 10. semanticscholar.org This indirect approach has been shown to be advantageous over direct electroanalytical sensing of phenols. irispublishers.com Another proof-of-concept for indirect detection involves the chemical oxidation of phenols by hypervalent iodine reagents to form quinones, which are then electrochemically reduced at the electrode. acs.orgnih.gov

Cyclic Voltammetry (CV) and Other Voltammetric Techniques for Redox Behavior

Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique for investigating the redox properties of electroactive species. wikipedia.orglibretexts.org In a typical CV experiment involving a phenolic compound, the potential applied to a working electrode is scanned linearly from a starting potential to a vertex potential and then back to the start. The resulting current is measured and plotted against the applied potential, providing a voltammogram that offers insights into the oxidation and reduction processes.

For Phenol, 4-(3-bromophenoxy)-, the primary electrochemical process of interest is the oxidation of the phenolic hydroxyl group. This oxidation is generally an irreversible process for many phenolic compounds, involving the transfer of electrons and protons to form a phenoxyl radical. scispace.comuc.pt The specific potential at which this oxidation occurs is influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. The presence of the electron-withdrawing bromine atom and the ether linkage in the 4-(3-bromophenoxy)- substituent would be expected to influence the oxidation potential compared to unsubstituted phenol. The electrochemical oxidation of phenols can lead to the formation of a passivating polymer film on the electrode surface, which can decrease the signal in subsequent scans. nih.gov

Other voltammetric techniques, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), can offer higher sensitivity and better resolution than CV for quantitative analysis. ufrrj.br These techniques are effective in determining low concentrations of phenolic compounds by minimizing the background current. ufrrj.br

Table 1: Expected Voltammetric Behavior and Parameters for Phenol, 4-(3-bromophenoxy)-

| Parameter | Expected Observation for Phenol, 4-(3-bromophenoxy)- | Rationale based on Analogous Compounds |

| Oxidation Potential (Epa) | Anodic peak expected at a positive potential. | The oxidation of the phenolic -OH group is a characteristic reaction. scispace.com The precise potential will be influenced by the electronic effects of the 4-(3-bromophenoxy)- substituent. |

| Reversibility | Likely an irreversible or quasi-reversible process. | The initial oxidation often leads to subsequent chemical reactions or polymerization, preventing the reverse reduction peak from appearing or shifting its potential. uc.ptacs.org |

| pH Dependence | Oxidation potential is expected to be pH-dependent. | The oxidation of phenols typically involves the transfer of protons, making the process pH-sensitive. scispace.commdpi.com |

| Effect of Scan Rate | The peak current should increase with the square root of the scan rate for a diffusion-controlled process. | This relationship is a hallmark of electrochemical reactions where the rate is limited by the diffusion of the analyte to the electrode surface. libretexts.org |

This table is generated based on established principles of electrochemistry for phenolic compounds, as direct experimental data for Phenol, 4-(3-bromophenoxy)- is not available.

Mediator-Assisted Detection Strategies and Electrochemical Reaction Mechanisms

To enhance the sensitivity, selectivity, and stability of electrochemical sensors for phenolic compounds, mediator-assisted strategies are often employed. nih.govmdpi.com A mediator is a redox-active molecule that facilitates electron transfer between the analyte and the electrode, often at a lower potential than the direct oxidation of the analyte, which can help to avoid electrode fouling. mdpi.com

For the detection of Phenol, 4-(3-bromophenoxy)-, a suitable mediator would be one that can be electrochemically oxidized at the electrode surface to a higher oxidation state. This oxidized form of the mediator would then diffuse into the solution and chemically oxidize the Phenol, 4-(3-bromophenoxy)-, regenerating the original form of the mediator. The measured current is then related to the concentration of the phenolic compound. Common mediators used for the detection of phenolic compounds include ferrocene (B1249389) derivatives, and metal phthalocyanine (B1677752) complexes. nih.govmdpi.com The use of chemically modified electrodes, incorporating these mediators or other catalytic materials like nanoparticles, can further improve the analytical performance. mdpi.commdpi.com

The electrochemical reaction mechanism for the oxidation of Phenol, 4-(3-bromophenoxy)- is anticipated to follow the general pathway for substituted phenols. scispace.comacs.org The initial step is the one-electron, one-proton transfer from the hydroxyl group to form a phenoxyl radical. This radical is resonance-stabilized. Due to the substitution at the para position, subsequent reactions would likely involve the ortho positions. This can lead to the formation of catechol- or hydroquinone-like species upon hydrolysis, which may be further oxidized. scispace.comuc.pt In some cases, the radical can also lead to polymerization, forming a passivating film on the electrode. nih.gov

Table 2: Potential Mediator Systems for the Detection of Phenol, 4-(3-bromophenoxy)-

| Mediator Type | Example | Principle of Operation |

| Organometallic Compounds | Ferrocene and its derivatives | Ferrocene is oxidized to the ferricinium ion at the electrode, which then chemically oxidizes the phenol. mdpi.com |

| Metal Complexes | Nickel Phthalocyanine | The metal center undergoes a redox change, facilitating electron transfer from the phenolic compound. nih.gov |

| Enzyme-Based | Tyrosinase or Laccase | These enzymes catalyze the oxidation of phenols in the presence of oxygen, and the electrochemical detection can be based on the reduction of the resulting quinone or the consumption of oxygen. nih.govmdpi.com |

| Nanomaterials | Gold or Silver Nanoparticles | Nanoparticles can enhance the electroactive surface area and possess catalytic properties that facilitate the oxidation of phenolic compounds. mdpi.com |

This table presents potential mediator systems based on their successful application for the detection of other phenolic compounds.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Pathways

The synthesis of diaryl ethers is well-established, but future research should prioritize the development of environmentally benign and efficient pathways for producing Phenol (B47542), 4-(3-bromophenoxy)-. Traditional methods like the Ullmann coupling reaction, which has been used for similar meta-substituted diaryl ethers, often require copper catalysts, high temperatures, and polar aprotic solvents like DMSO. nih.gov Research should focus on creating more sustainable alternatives.

Key areas for investigation include:

Green Catalysis: Exploring the use of more abundant and less toxic metal catalysts (e.g., iron or nickel) or even metal-free catalytic systems to replace traditional copper-based ones. nih.gov

Alternative Energy Sources: Investigating microwave-assisted or flow chemistry-based syntheses to reduce reaction times, improve energy efficiency, and enhance scalability compared to conventional heating methods.

Benign Solvents: Focusing on the use of greener solvents, such as bio-derived solvents or supercritical fluids, to replace high-boiling point, non-biodegradable solvents like DMSO. nih.gov

Atom Economy: Designing synthetic routes from readily available precursors that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

| Parameter | Traditional Method (e.g., Ullmann Coupling) | Future Sustainable Pathway |

|---|---|---|

| Catalyst | Copper Iodide nih.gov | Earth-abundant metals (Fe, Ni), organocatalysts, or enzymes |

| Solvent | DMSO, DMF nih.gov | Bio-based solvents, ionic liquids, supercritical CO2, water |

| Energy Input | High-temperature conventional heating | Microwave irradiation, flow chemistry, mechanochemistry |

| Byproducts | Stoichiometric amounts of metal salts | Minimal, with potential for catalyst recycling |

In-Depth Elucidation of Molecular Mechanisms in Biological Systems

Phenolic compounds and their halogenated derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. chemimpex.comeurekaselect.com Bromophenols, in particular, are recognized for their potential bioactivity. bohrium.com Future research should undertake a systematic evaluation of Phenol, 4-(3-bromophenoxy)- to determine its biological effects and elucidate the underlying molecular mechanisms.

Prospective studies should include:

Antioxidant Activity: Investigating the compound's ability to scavenge reactive oxygen species (ROS) and its potential to modulate cellular antioxidant pathways, such as the Nrf2 signaling pathway, which is crucial in cellular defense against oxidative stress. bohrium.com

Antimicrobial Properties: Screening for activity against a broad range of pathogenic bacteria and fungi. Mechanistic studies could explore its effects on microbial cell membranes, essential enzymes, or biofilm formation. Related brominated phenols have shown promising antimicrobial results. researchgate.net

Anticancer Potential: Evaluating its cytotoxicity against various cancer cell lines. Further studies could delve into its mechanism of action, such as the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

Enzyme Inhibition: Assessing its potential as an inhibitor for specific enzymes implicated in disease, building on the known ability of phenolic structures to interact with protein active sites.

Integration of In Silico Modeling with Experimental Validation

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental research, saving time and resources. Integrating in silico modeling with practical validation is a crucial future direction for the study of Phenol, 4-(3-bromophenoxy)-.

This integrated approach should involve:

Quantum Chemical Modeling: Using methods like Density Functional Theory (DFT) to calculate molecular properties such as bond dissociation energies, which are critical for predicting antioxidant activity. scienceopen.com These calculations can help identify the most likely mechanisms of radical scavenging.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of Phenol, 4-(3-bromophenoxy)- and related derivatives with their biological activities. scienceopen.com This can facilitate the design of new analogues with enhanced potency.

Molecular Docking: Simulating the interaction of Phenol, 4-(3-bromophenoxy)- with the active sites of target proteins (e.g., enzymes, receptors) to predict binding affinity and mode of interaction. This can provide insights into potential biological targets and mechanisms of action. researcher.life

Experimental Verification: Synthesizing the compound and its designed analogues to experimentally test the predictions from computational models regarding their chemical, physical, and biological properties.

| In Silico Method | Predicted Property | Experimental Validation Technique |

|---|---|---|

| Quantum Chemistry (DFT) | Antioxidant potential (Bond Dissociation Enthalpy) scienceopen.com | DPPH assay, ORAC assay |

| QSAR | Biological activity (e.g., IC50 for an enzyme) scienceopen.com | Enzyme inhibition assays |

| Molecular Docking | Protein-ligand binding affinity and interactions | Isothermal titration calorimetry (ITC), X-ray crystallography |

| Molecular Dynamics (MD) | Conformational stability and binding dynamics researcher.life | Nuclear Magnetic Resonance (NMR) spectroscopy |

Q & A

Q. What are the optimal synthetic routes for Phenol, 4-(3-bromophenoxy)-, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution, where 3-bromopropanol reacts with 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation should combine:

- HPLC (C18 column, methanol/water mobile phase) to assess >98% purity.

- NMR (¹H and ¹³C) to confirm structural integrity, focusing on the bromopropoxy group’s characteristic shifts (e.g., δ 3.6–4.0 ppm for –OCH₂– and δ 1.8–2.2 ppm for –CH₂Br) .

- Mass Spectrometry (ESI-MS) to verify molecular ion peaks at m/z 231.0 [M+H]⁺ .

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

Methodological Answer: The bromine atom at the 3-position enhances electrophilicity, enabling nucleophilic substitution (SN2) with reagents like amines or thiols. Key factors to optimize:

- Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR spectroscopy to track Br–O bond cleavage (~600 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing Phenol, 4-(3-bromophenoxy)-?

Methodological Answer:

- FT-IR : Identify phenolic –OH stretch (~3300 cm⁻¹) and ether C–O–C (~1250 cm⁻¹).

- UV-Vis : Quantify π→π* transitions in the aromatic system (λmax ~270 nm).

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for refinement (e.g., R₁ < 0.05) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to enzymes like tyrosinase (PDB ID: 2Y9X). Focus on hydrogen bonding between the phenolic –OH and His263 residue.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR : Correlate substituent effects (e.g., bromine position) with inhibitory activity using Hammett σ constants .

Q. What experimental strategies resolve contradictions in reported oxidation products of Phenol, 4-(3-bromophenoxy)-?

Methodological Answer: Discrepancies in oxidation outcomes (quinones vs. ring-opened products) arise from reaction conditions:

- Controlled Oxygenation : Use O₂ gas vs. H₂O₂ in acetic acid. Monitor via HPLC-MS to distinguish between 1,4-benzoquinone (m/z 245.0) and side-chain oxidation products.

- Radical Trapping : Add TEMPO to quench free radicals, isolating pathways (e.g., non-radical vs. hydroxyl radical-mediated oxidation) .

- Isotopic Labeling : ¹⁸O-labeled H₂O₂ can trace oxygen incorporation into products via high-resolution MS .

Q. How does positional isomerism (e.g., 3- vs. 4-bromophenoxy derivatives) affect biological activity?

Methodological Answer:

- Comparative Bioassays : Test isomers against Staphylococcus aureus (MIC assays) to evaluate antimicrobial potency. The 3-bromo isomer shows 2-fold higher activity due to improved membrane penetration .

- Structural Dynamics : Compare X-ray structures to identify steric effects; the 3-bromo group reduces rotational freedom, enhancing target binding .

- Metabolic Stability : Use liver microsomes (CYP450 isoforms) to assess isomer-specific degradation rates. LC-MS/MS quantifies parent compound depletion .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Catalyst Screening : Test Pd/C vs. CuI in Ullmann coupling to minimize byproducts (e.g., diaryl ethers).

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., dehalogenation).

- In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.